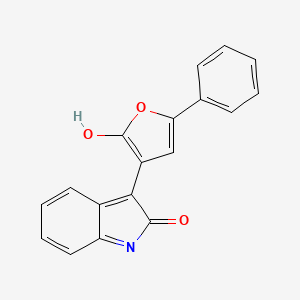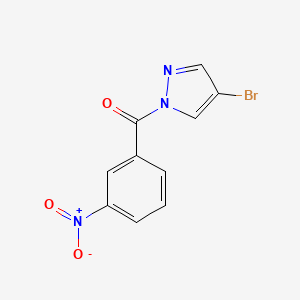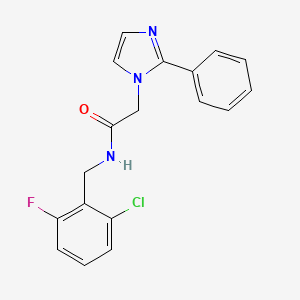
3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound with a furan ring and an indole ring. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one varies depending on its application. In cancer, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which is involved in regulating cell cycle arrest and apoptosis. In inflammation, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one inhibits the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Oxindole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties, which can protect cells from oxidative stress and damage. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method. It can also be easily modified to produce analogs with improved activity or specificity. However, one limitation is its low solubility in water, which can make it difficult to use in certain assays. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one. One direction is the development of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one analogs with improved activity or specificity for certain diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, which can provide insight into its efficacy and safety in humans. Additionally, the study of the mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in various diseases can provide new targets for drug development.
Méthodes De Synthèse
Oxindole can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine with a carbonyl compound in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
Oxindole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-hydroxy-5-phenylfuran-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(12-8-4-5-9-14(12)19-17)13-10-15(22-18(13)21)11-6-2-1-3-7-11/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACPZVIVJHAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)C3=C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-oxo-5-phenylfuran-3(2H)-ylidene)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)

![4-{4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5682423.png)

![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)